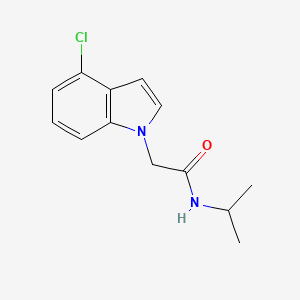

2-(4-chloro-1H-indol-1-yl)-N-(propan-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-chloroindol-1-yl)-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O/c1-9(2)15-13(17)8-16-7-6-10-11(14)4-3-5-12(10)16/h3-7,9H,8H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVNPHPHEFZISPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CN1C=CC2=C1C=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-1H-indol-1-yl)-N-(propan-2-yl)acetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

Chlorination: The indole core is then chlorinated at the 4-position using reagents like thionyl chloride or phosphorus pentachloride.

Acylation: The chlorinated indole is acylated with isopropylamine and acetic anhydride to form the final product.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically at the indole nitrogen or the acetamide group.

Reduction: Reduction reactions may target the chloro group or the carbonyl group in the acetamide.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like sodium azide or thiourea.

Major Products

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of dechlorinated or reduced acetamide derivatives.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds with indole structures often exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific compound has shown promise in the following areas:

1. Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. For instance, compounds similar to 2-(4-chloro-1H-indol-1-yl)-N-(propan-2-yl)acetamide have demonstrated the ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves modulation of signaling pathways related to cell proliferation and apoptosis.

2. Neuropharmacological Effects

Indoles are known to interact with neurotransmitter systems, particularly serotonin receptors. This interaction suggests potential applications in treating neurological disorders such as depression and anxiety. Preliminary studies indicate that this compound may influence these pathways, warranting further investigation .

3. Antimicrobial Properties

The compound's structure may also confer antimicrobial activity against various pathogens. Research into related indole compounds has shown effectiveness against bacteria and fungi, suggesting that this compound could be explored for use as an antimicrobial agent .

Case Studies

Several studies have highlighted the applications of indole derivatives similar to this compound:

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the effects of various indole derivatives on cancer cell lines. The results indicated that certain modifications to the indole structure enhanced cytotoxicity against breast cancer cells, suggesting that similar modifications to this compound could yield potent anticancer agents.

Study 2: Neuropharmacological Assessment

In another investigation, researchers assessed the impact of indole-based compounds on serotonin receptor activity. The findings suggested that compounds with structural similarities to this compound exhibited significant binding affinity to serotonin receptors, indicating potential as antidepressants or anxiolytics .

Mechanism of Action

The mechanism of action of 2-(4-chloro-1H-indol-1-yl)-N-(propan-2-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Key Substituents | Notable Properties/Activities | Reference |

|---|---|---|---|---|

| 2-(4-chloro-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide | C₁₇H₁₅ClN₂O₂ | 4-Cl-indole, 2-methoxyphenyl | Cytotoxic activity against cancer cell lines | |

| N-(1,3-benzodioxol-5-yl)-2-(4-chloro-1H-indol-1-yl)acetamide | C₁₆H₁₁ClN₂O₃ | 4-Cl-indole, benzodioxole | Anti-inflammatory, anticancer potential | |

| 2-(1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl-N-(4-fluorophenyl)acetamide | C₂₃H₁₇F₂N₂O₃S | Fluorobenzyl, fluorophenyl | Enhanced hydrogen bonding, metabolic stability | |

| 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-methylthiazol-2-yl)acetamide | C₂₂H₂₁N₃O₃S₂ | Sulfonyl, thiazole | Pending anticancer/antimicrobial data |

Key Observations :

- Chloroindole Core : The 4-chloro substitution on the indole ring is a recurring motif, enhancing hydrophobic interactions with biological targets .

- Methoxyphenyl: Introduces electron-donating groups, possibly enhancing solubility but reducing membrane permeability . Fluorinated Groups: Increase metabolic stability and hydrogen-bonding capacity, as seen in fluorophenyl analogs .

Insights :

- The target compound’s isopropyl group may reduce cytotoxicity compared to chlorophenyl analogs (e.g., IC₅₀ ~10 µM ) but improve pharmacokinetics.

Q & A

Q. What are the recommended synthetic pathways and optimization strategies for 2-(4-chloro-1H-indol-1-yl)-N-(propan-2-yl)acetamide?

- Methodology : The compound can be synthesized via coupling reactions using reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dichloromethane (DCM) under controlled cooling (0–5°C). Key steps include:

- Activation of carboxylic acid groups with TBTU and 2,6-lutidine.

- Gradual addition of reagents to avoid exothermic side reactions.

- Monitoring reaction progress via TLC (hexane:ethyl acetate, 9:3 v/v) and purification via sodium bicarbonate washes .

Optimization involves adjusting stoichiometry (e.g., 1:1 molar ratio of indole precursors to isopropylamine derivatives) and maintaining inert conditions to prevent hydrolysis.

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

- Methodology :

- NMR Spectroscopy : and NMR in DMSO- resolve indole proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and acetamide carbonyl signals (δ ~170 ppm) .

- X-ray Crystallography : Single-crystal analysis confirms stereochemistry and hydrogen-bonding patterns (e.g., N–H···O interactions in the acetamide moiety) .

- Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) validates molecular ion peaks (e.g., [M+H] with <2 ppm error) .

Advanced Research Questions

Q. What are the structure-activity relationships (SARs) for indole-acetamide derivatives in pharmacological applications?

- Methodology :

- Substituent Analysis : Modifying the 4-chloroindole group or isopropylamide chain impacts bioactivity. For example, electron-withdrawing groups (e.g., Cl) enhance binding to hydrophobic pockets in target proteins like Bcl-2/Mcl-1, as shown in cytotoxicity assays (IC values <10 µM) .

- Pharmacophore Modeling : Computational docking (e.g., AutoDock Vina) identifies critical interactions, such as hydrogen bonding between the acetamide carbonyl and lysine residues in apoptotic regulators .

Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?

- Methodology :

- Variable Temperature NMR : Resolves dynamic effects (e.g., rotameric equilibria in the acetamide group) by analyzing signal splitting at low temperatures (−40°C) .

- COSY and HSQC Experiments : Correlate - coupling and - connectivity to assign ambiguous peaks, such as overlapping aromatic protons in the indole ring .

Q. What strategies mitigate low yields in multi-step syntheses of chloroindole-acetamide derivatives?

- Methodology :

- Intermediate Stabilization : Protect amine groups (e.g., with Boc anhydride) during coupling steps to prevent side reactions .

- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with DCM to reduce byproduct formation in TBTU-mediated reactions .

- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate acylation steps, improving yields from ~60% to >85% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.